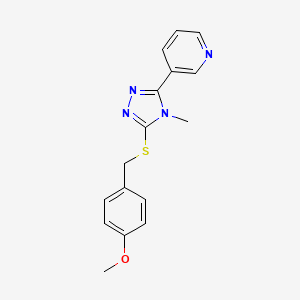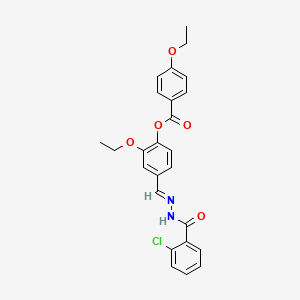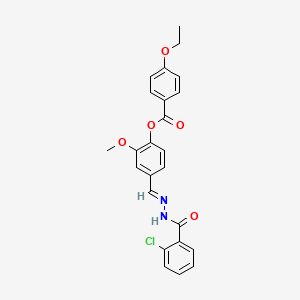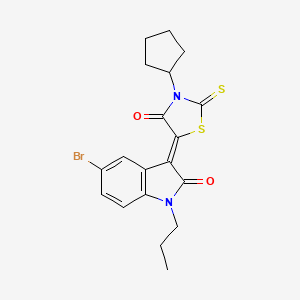
2-Chloro-2-decylmalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-decylmalonic acid is an organic compound with the molecular formula C13H23ClO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a chlorine atom and a decyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-decylmalonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-chlorodecane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-decylmalonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a decyl-substituted acetic acid derivative.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis and decarboxylation reactions.
Major Products
Decyl-substituted acetic acid: From decarboxylation.
Various substituted malonic acids: From substitution reactions.
Aplicaciones Científicas De Investigación
2-Chloro-2-decylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-decylmalonic acid involves its reactivity as a malonic acid derivative. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its interactions with biological molecules may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-methylmalonic acid
- 2-Chloro-2-ethylmalonic acid
- 2-Chloro-2-propylmalonic acid
Comparison
2-Chloro-2-decylmalonic acid is unique due to its long decyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Propiedades
Número CAS |
387361-85-5 |
|---|---|
Fórmula molecular |
C13H23ClO4 |
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
2-chloro-2-decylpropanedioic acid |
InChI |
InChI=1S/C13H23ClO4/c1-2-3-4-5-6-7-8-9-10-13(14,11(15)16)12(17)18/h2-10H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
UXRMAGVIGKUBFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12014068.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12014080.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12014096.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014100.png)


![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)

![(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014127.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12014129.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014139.png)
![2,4-dibromo-6-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12014140.png)

